molecular formula C17H22F2N4 B1526046 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine CAS No. 1031207-76-7

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine

Cat. No. B1526046
CAS RN: 1031207-76-7
M. Wt: 320.4 g/mol
InChI Key: UGLVVSCIHXKFBN-UHFFFAOYSA-N
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Description

“1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocyclic amine, and a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . The piperidine ring is substituted with a benzyl group and a 1,2,4-triazole ring, which is further substituted with a 1,1-difluoroethyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a 1,2,4-triazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Metabolic Pathways of Novel Antidepressants

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine, referenced as Lu AA21004, a novel antidepressant, undergoes oxidation to form various metabolites involving multiple enzymes. CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase play significant roles in this process. Key metabolites include a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, a benzylic alcohol, and the corresponding benzoic acid (Lu AA34443). The rate-limiting step in this metabolic pathway is the formation of the benzylic alcohol, with intrinsic clearance rates indicating a highly controlled metabolic process (Hvenegaard et al., 2012).

Chemical Synthesis and Compound Activation

Synthesis and Activation of Glycosyl Triflates

The combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf2O) serves as a potent, metal-free thiophile for the activation of thioglycosides. This method operates at low temperatures and can rapidly convert thioglycosides into glycosyl triflates, which are then efficiently transformed into glycosides with alcohols, showcasing a versatile application in glycosylation processes (Crich & Smith, 2001).

Antimicrobial Applications

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives exhibit potent antimicrobial properties. The synthesis of these compounds involves reactions with ester ethoxycarbonylhydrazones and primary amines, leading to products with significant antimicrobial activities against various microorganisms. This highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Antimicrobial Activity of Piperidine and Sulfonamide Moieties

The synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties has revealed compounds with significant antimicrobial activities. Structural variations and the nature of substitutions on benzhydryl and sulfonamide rings influence the antimicrobial efficacy of these compounds (Dalloul et al., 2017).

properties

IUPAC Name

1-benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4/c1-13-20-21-16(17(2,18)19)23(13)15-8-10-22(11-9-15)12-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLVVSCIHXKFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CCN(CC2)CC3=CC=CC=C3)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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